molecular formula C14H19N3O5 B13996158 N-[(Benzyloxy)carbonyl]threonylglycinamide CAS No. 68016-47-7

N-[(Benzyloxy)carbonyl]threonylglycinamide

Cat. No.: B13996158
CAS No.: 68016-47-7
M. Wt: 309.32 g/mol
InChI Key: GMUJIWADXWMNSS-UHFFFAOYSA-N
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Description

Benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, carbamate groups, and a hydroxy-propyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an amine to form a benzyl carbamate intermediate. This intermediate is then reacted with a hydroxy-propylamine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohol derivatives .

Scientific Research Applications

Benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential role in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate is unique due to its dual carbamate groups and hydroxy-propyl moiety, which provide additional functionalization options and potential for diverse applications .

Properties

CAS No.

68016-47-7

Molecular Formula

C14H19N3O5

Molecular Weight

309.32 g/mol

IUPAC Name

benzyl N-[1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C14H19N3O5/c1-9(18)12(13(20)16-7-11(15)19)17-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,12,18H,7-8H2,1H3,(H2,15,19)(H,16,20)(H,17,21)

InChI Key

GMUJIWADXWMNSS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NCC(=O)N)NC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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